REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:21]=[CH:20][C:6]([C:7]([N:9]2[CH2:13][CH2:12][C@H:11]([C@@H](Cl)C([O-])=O)[C:10]2=[O:19])=[O:8])=[CH:5][CH:4]=1.NC(N)=S.C([OH:28])C>N1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:21]=[CH:20][C:6]([C:7]([N:9]2[C:10](=[O:19])[CH:11]([OH:28])[CH2:12][CH2:13]2)=[O:8])=[CH:5][CH:4]=1
|
Name
|
(R,S)-1-(p-methoxybenzoyl)-2-oxo-3-pyrrolidinylchloroacetate
|
Quantity
|
1.54 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C(=O)N2C([C@H](CC2)[C@H](C(=O)[O-])Cl)=O)C=C1
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Name
|
|
Quantity
|
0.42 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
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Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
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Type
|
CUSTOM
|
Details
|
The clear, colourless diisopropyl ether phase is stirred in an ice-bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is removed by evaporation
|
Type
|
CUSTOM
|
Details
|
the residue is partitioned between ethyl acetate and water
|
Type
|
WASH
|
Details
|
The organic phase is washed several times with water
|
Type
|
EXTRACTION
|
Details
|
the aqueous phases are extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The combined ethyl acetate phases are evaporated
|
Type
|
TEMPERATURE
|
Details
|
at reflux in diisopropyl ether
|
Type
|
CUSTOM
|
Details
|
the solution is decanted off from insoluble constituents
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CUSTOM
|
Details
|
The product which crystallises out
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Reaction Time |
8 (± 8) h |
Name
|
(R,S)-1-(p-methoxybenzoyl)-3-hydroxy-2-pyrrolidinone
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C(=O)N2CCC(C2=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |